(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide
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Overview
Description
(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide is a chemical compound known for its unique structure and properties. It contains a cyano group, a trifluoroethoxy group, and a phenyl ring, making it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds with a 2,2,2-trifluoroethoxy group have shown inhibitory effects against proteins like aurka and vegfr-2 .
Mode of Action
For instance, compounds with a similar structure have shown to form a hydrogen bond with Glu 260 of the target proteins .
Result of Action
Similar compounds have shown significant inhibitory effects against certain proteins, leading to potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the trifluoroethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide: can be compared with other compounds containing cyano groups, trifluoroethoxy groups, or phenyl rings, such as:
Uniqueness
The presence of both the cyano group and the trifluoroethoxy group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide, with CAS number 1436373-28-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9F3N2O2, with a molecular weight of 270.21 g/mol. The compound features a cyano group, a trifluoroethoxy substituent, and a phenyl ring, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H9F3N2O2 |
Molecular Weight | 270.21 g/mol |
CAS Number | 1436373-28-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : Preliminary studies suggest that it can influence the production of pro-inflammatory cytokines such as IL-1β and TNFα.
- Antitumor Activity : Due to the presence of the cyano group, it may exhibit cytotoxic effects against cancer cell lines through mechanisms involving DNA interaction or apoptosis induction.
In Vitro Studies
A study conducted to evaluate the anti-inflammatory properties of related compounds found that similar structures significantly reduced nitrite production and cytokine levels in macrophage cultures. This suggests that this compound could have comparable effects.
Case Studies
-
Anti-inflammatory Activity : In experiments using macrophage cell lines treated with lipopolysaccharides (LPS), compounds structurally related to this compound demonstrated a marked decrease in the synthesis of inflammatory mediators at non-cytotoxic concentrations.
-
Experimental Setup :
- Cells were treated with varying concentrations of the compound.
- Cytokine levels were measured using ELISA.
-
Results :
- A significant reduction in IL-1β and TNFα was observed at specific concentrations.
-
Experimental Setup :
In Vivo Studies
Research exploring anti-inflammatory effects in animal models indicated that compounds similar to this compound reduced paw edema significantly when administered at doses comparable to known anti-inflammatory drugs like dexamethasone.
Properties
IUPAC Name |
(E)-2-cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-10-4-2-1-3-8(10)5-9(6-16)11(17)18/h1-5H,7H2,(H2,17,18)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKWRFDCMINRM-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.